
Dihydrothymin
Übersicht
Beschreibung
Dihydrothymine is a reduced form of the nucleobase thymine, which is one of the four nucleobases in the nucleic acid of DNA. It is a product of thymine reduction and can be involved in various chemical reactions and biological processes. Dihydrothymine is also a key intermediate in the degradation pathway of thymidine and uridine, as indicated by the study of rat liver dihydrothymine dehydrogenase, which is the rate-limiting enzyme in this process .
Synthesis Analysis
The synthesis of dihydrothymine and its derivatives has been explored in several studies. For instance, the biosynthesis of bacterial and viral pyrimidines has been investigated, suggesting dihydrothymine derivatives as possible intermediates in the biosynthesis of thymine . Additionally, the synthesis of DNA fragments containing 5,6-dihydrothymine, a major product of thymine gamma radiolysis, has been achieved through the development of new protecting groups, allowing for its incorporation into synthetic DNA fragments .
Molecular Structure Analysis
The molecular structure of dihydrothymine derivatives has been elucidated through various techniques. X-ray diffraction analysis has confirmed the molecular formula of a thymine-thymine adduct, a derivative of dihydrothymine . Neutron diffraction studies have provided insights into the hydrogen bonding in thymine derivatives, which is crucial for understanding the molecular interactions and stability . The self-assembling behavior of dihydroxypropyl 5,6-dihydrothymine derivatives has also been analyzed, revealing the importance of hydrogen bonding in the molecular structure and supramolecular assembling .
Chemical Reactions Analysis
Dihydrothymine can undergo various chemical reactions. For example, irradiation of dihydrothymine in frozen sulfuric acid solutions leads to the formation of thymine through indirect mechanisms, with the 5-thymyl radical being an intermediate . The formation of stereoisomeric C5-C5'-linked dihydrothymine dimers through radiolytic one-electron reduction has been observed, indicating that these dimers may cause distortion within a DNA duplex if incorporated .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydrothymine and its derivatives have been studied extensively. The enzyme dihydrothymine dehydrogenase, which acts on dihydrothymine, has been characterized, revealing its molecular weight, subunit composition, and the presence of flavin adenine dinucleotide (FAD) and iron, which classify it as a flavometal protein . The crystal and molecular structure studies of dihydrothymine derivatives provide detailed information on the bond distances and angles, which are essential for understanding the physical properties of these molecules . Electron spin resonance (ESR) studies of irradiated dihydrothymine have shed light on the radical formation and the associated conformational changes in the pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
Supramolekulare Chemie und Kristallstrukturen
Dihydrothymin: wurde hinsichtlich seiner Kristallstrukturen und intermolekularen Wechselwirkungen untersucht. In einer Studie wurden die Kristallstrukturen von drei this compound-Derivaten analysiert. Diese Derivate zeigten unterschiedliche supramolekulare Architekturen, was den Einfluss struktureller Unterschiede auf ihre Selbstorganisation hervorhebt. Schwache Wechselwirkungen, wie z. B. C–H···π-Wechselwirkungen, bilden supramolekulare Strukturen höherer Ordnung, die von zweidimensionalen bis hin zu dreidimensionalen Netzwerken reichen .
Antivirale und Antitumor-Eigenschaften
Acyclische Nukleoside, einschließlich This compound, haben aufgrund ihrer antiviralen und Antitumor-Eigenschaften Aufmerksamkeit erregt. Diese Verbindungen hemmen DNA-Polymerasen und Reverse Transkriptase, Schlüsselenzyme in viralen Lebenszyklen. Acyclovir, ein antivirales Medikament, ist ein bekanntes Beispiel. Die Untersuchung der Struktur-Aktivitäts-Beziehung von acyclischen Nukleosid-Analoga hat gezeigt, dass kleine Veränderungen ihre biologischen Eigenschaften signifikant beeinflussen .
Stoffwechselzwischenprodukte
This compound: dient als Zwischenprodukt beim Abbau des Thymin-Stoffwechsels. Es kommt natürlicherweise in Tieren und Pflanzen vor. Abnormale hohe Spiegel können jedoch toxisch sein .
Pharmazeutischer Wirkstoff (API)
This compound: findet Anwendung als API. Seine Löslichkeit in Dimethylsulfoxid macht es für pharmazeutische Formulierungen geeignet .
Biologische Forschung und Medikamentenentwicklung
Forscher verwenden This compound in Studien im Zusammenhang mit Stoffwechselwegen, enzymatischen Reaktionen und zellulären Prozessen. Seine Rolle als Stoffwechselzwischenprodukt liefert Einblicke in den Nukleotidstoffwechsel und potenzielle therapeutische Ziele .
Chemische Synthese und Organische Chemie
In der organischen Synthese kann This compound als Baustein oder Vorläufer für komplexere Moleküle dienen. Seine einzigartige Struktur macht es wertvoll für die Entwicklung neuer Verbindungen .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Dihydrothymine, also known as 5,6-Dihydro-5-methyluracil, primarily targets the enzyme Dihydropyrimidine Dehydrogenase (DPD) . This enzyme plays a crucial role in the metabolism of pyrimidines, which are key components of nucleic acids .
Mode of Action
Dihydrothymine interacts with its target, DPD, by serving as a substrate for the enzyme . DPD catalyzes the reduction of thymine into 5,6-dihydrothymine . This interaction results in the conversion of thymine, a crucial component of DNA, into dihydrothymine .
Biochemical Pathways
The action of Dihydrothymine is part of the broader pyrimidine metabolism pathway . After DPD reduces thymine to 5,6-dihydrothymine, another enzyme, dihydropyrimidinase , hydrolyzes 5,6-dihydrothymine into N-carbamyl-beta-alanine . This series of reactions is part of the catabolic pathway that breaks down pyrimidines .
Result of Action
The conversion of thymine to 5,6-dihydrothymine by DPD is a key step in the breakdown of thymine, a component of DNA . This process is part of the normal metabolism of nucleic acids. When present at abnormally high levels, 5,6-dihydrothymine can be toxic .
Biochemische Analyse
Biochemical Properties
Dihydrothymine is involved in the pyrimidine metabolism . It interacts with enzymes such as dihydropyrimidine dehydrogenase, which catalyzes the reduction of thymine into dihydrothymine . Then, dihydropyrimidinase hydrolyzes dihydrothymine into N-carbamyl-beta-alanine .
Cellular Effects
It is known that Dihydrothymine can be toxic when present at abnormally high levels . This suggests that it may have significant effects on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that it is involved in the pyrimidine metabolism pathway . It is likely that Dihydrothymine exerts its effects at the molecular level through interactions with enzymes and other biomolecules, potentially influencing enzyme activity and gene expression.
Dosage Effects in Animal Models
It is known that Dihydrothymine can be toxic when present at abnormally high levels . This suggests that high doses of Dihydrothymine could have adverse effects.
Metabolic Pathways
Dihydrothymine is involved in the pyrimidine metabolism pathway . It interacts with enzymes such as dihydropyrimidine dehydrogenase and dihydropyrimidinase . These interactions could potentially influence metabolic flux or metabolite levels.
Eigenschaften
IUPAC Name |
5-methyl-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAKTGXDIBVZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862375 | |
| Record name | Dihydro-5-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
696-04-8 | |
| Record name | Dihydrothymine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=696-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydrothymine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrothymine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dihydro-5-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dihydro-5-methyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROTHYMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z51MHT1W75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dihydrothymine form in DNA?
A1: Dihydrothymine primarily forms through the addition of a hydrogen radical (H•) to the C5-C6 double bond of thymine, followed by another hydrogen radical addition. [] This process reduces the double bond, creating a saturated six-membered ring. Ionizing radiation in an anaerobic environment is known to induce dihydrothymine formation. []
Q2: Is dihydrothymine found naturally in DNA?
A2: While not a standard DNA base, dihydrothymine can be found in low levels in the DNA of certain organisms due to enzymatic reduction or as a product of DNA damage. [] Elevated levels of dihydrothymine are often associated with oxidative stress and exposure to ionizing radiation. []
Q3: What is the molecular formula and weight of dihydrothymine?
A3: Dihydrothymine has the molecular formula C5H8N2O2 and a molecular weight of 128.13 g/mol.
Q4: How does the structure of dihydrothymine differ from thymine?
A4: The key difference lies in the saturation of the C5-C6 double bond in dihydrothymine. While thymine possesses a planar structure due to this double bond, dihydrothymine adopts a puckered conformation. [, ] This structural difference significantly impacts dihydrothymine's interaction with other DNA bases and its recognition by repair enzymes. []
Q5: What spectroscopic techniques are used to characterize dihydrothymine?
A5: Several techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and electron spin resonance (ESR) spectroscopy, are employed to characterize dihydrothymine and its derivatives. [, , , , ] These techniques help elucidate its structure, formation mechanisms, and interactions with other molecules.
Q6: Does dihydrothymine affect DNA structure and function?
A6: Molecular dynamics simulations suggest that while dihydrothymine itself may not drastically distort DNA, other related lesions like 5,6-dihydroxy-5,6-dihydrothymine (thymine glycol) can significantly alter DNA structure, affecting processes like replication and repair. []
Q7: How stable is dihydrothymine under different conditions?
A7: Dihydrothymine exhibits varying stability depending on the environment. In aqueous solutions, it can undergo oxidation, particularly in the presence of oxygen or oxidizing agents, leading to the formation of products like thymine glycol and 5-hydroxy-5,6-dihydrothymine. [, ]
Q8: What are the common reactions involving dihydrothymine?
A8: Dihydrothymine can undergo various reactions, including oxidation, reduction, and halogenation. [, , , ] These reactions often lead to the formation of other modified thymine derivatives, some of which may possess different biological activities than dihydrothymine itself.
Q9: How does the presence of substituents on the dihydrothymine ring affect its reactivity?
A9: Substituents on the dihydrothymine ring can significantly influence its reactivity by altering its electron density and steric hindrance. [, ] For instance, the presence of electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while bulky substituents can hinder certain reaction pathways.
Q10: How is dihydrothymine quantified in biological samples?
A10: Dihydrothymine and its derivatives are commonly quantified using techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with various detectors, such as UV or mass spectrometry. [, , ]
Q11: What are the challenges associated with accurately measuring dihydrothymine levels?
A11: Challenges include its low abundance in biological samples, the potential for artifact formation during sample preparation, and the need for highly sensitive and specific analytical methods. [, ]
Q12: What are the current research priorities in the field of dihydrothymine?
A12: Research continues to explore the biological consequences of dihydrothymine lesions, the mechanisms of their repair, and their potential role in mutagenesis and disease. [, ] Additionally, researchers are investigating the use of dihydrothymine derivatives as potential therapeutic agents or diagnostic tools.
Q13: What are the potential applications of dihydrothymine research?
A13: A deeper understanding of dihydrothymine formation and repair could contribute to the development of novel strategies for cancer radiotherapy and the prevention of oxidative stress-related diseases. [] Furthermore, dihydrothymine derivatives could potentially serve as biomarkers for DNA damage or as tools for probing DNA repair pathways.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



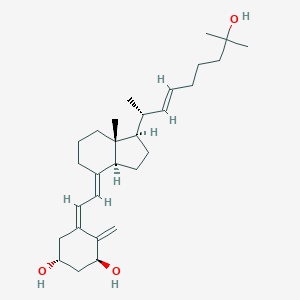
![4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic AcidEthyl Ester](/img/structure/B131388.png)

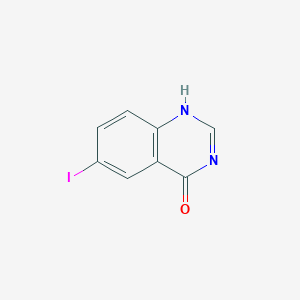
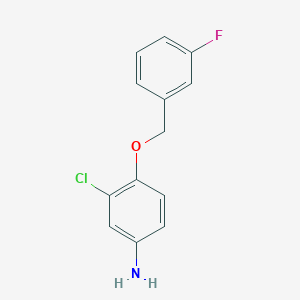

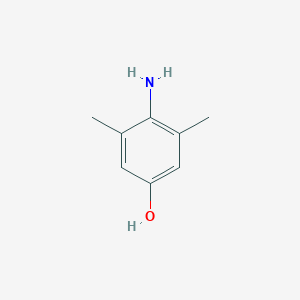
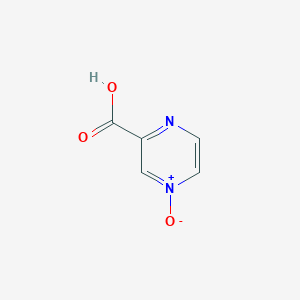
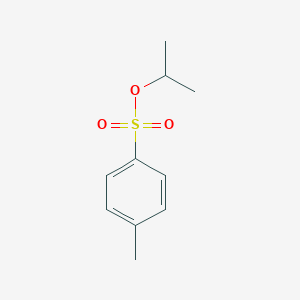

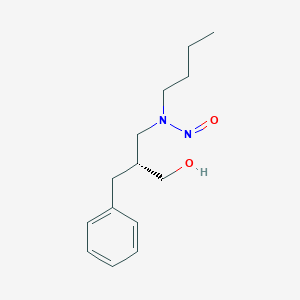
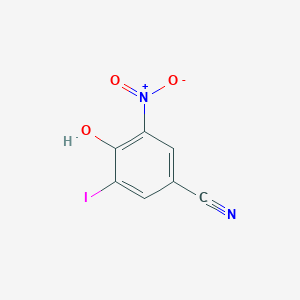
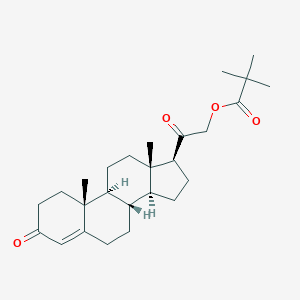
![3-[(2-Methoxyethoxy)methoxy]benzaldehyde](/img/structure/B131418.png)